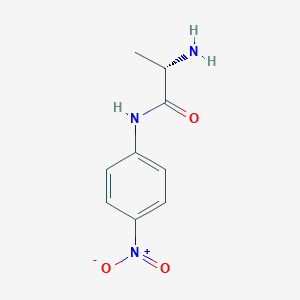

L-Alanine 4-nitroanilide

Description

The exact mass of the compound L-Alanine-4-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUDSMGEYRNNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168186 | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-13-9 | |

| Record name | Alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Applications of L-Alanine 4-Nitroanilide

Abstract

This compound, particularly in its hydrochloride salt form, is a crucial chromogenic substrate extensively utilized in biochemical and clinical research. Its primary application lies in the quantification of aminopeptidase activity, which plays a significant role in various physiological and pathological processes. This document provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, detailed experimental protocols for its use in enzyme kinetics, and its relevance in drug discovery and development.

Core Chemical and Physical Properties

This compound is an amino acid derivative where the carboxyl group of L-alanine is linked to the amino group of 4-nitroaniline via an amide bond. It is most commonly available as a hydrochloride salt to enhance its stability and solubility in aqueous solutions.[1] The presence of the 4-nitrophenyl group is key to its function as a chromogenic substrate.[2]

Physicochemical Data

The fundamental properties of this compound hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Synonyms | L-Ala-pNA·HCl, H-Ala-pNA·HCl, (2S)-2-amino-N-(4-nitrophenyl)propanamide hydrochloride | [2][3] |

| CAS Number | 31796-55-1 | [2][4][5] |

| Molecular Formula | C₉H₁₁N₃O₃·HCl | [2][5] |

| Molecular Weight | 245.66 g/mol | [4][6] |

| Appearance | Light yellowish powder | [2] |

| Melting Point | 181 - 186 °C | [2] |

| Purity | ≥99% (TLC/HPLC) | [2][4] |

| Optical Rotation | [α]D²⁰ = +11 ± 2° (c=1 in Methanol) | [2] |

| Storage | Store at 0-8 °C or -20°C, protect from light. | [2][5] |

Solubility

The solubility of a substrate is critical for the design of robust enzymatic assays. This compound hydrochloride exhibits good solubility in various common laboratory solvents.

| Solvent | Solubility | References |

| Water | 50 mg/mL (clear to very slightly hazy) | [4] |

| DMF | 25 mg/mL (clear, colorless to light yellow) | [4] |

| Ethanol | 20 mg/mL (clear, colorless to light yellow) | [4] |

Principle of Application: The Chromogenic Assay

This compound serves as a substrate for a class of enzymes known as aminopeptidases, which catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[3][5] The enzymatic hydrolysis of the amide bond in this compound releases L-alanine and a yellow-colored product, 4-nitroaniline (p-nitroaniline or pNA).[5][7]

The concentration of the released p-nitroaniline can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 405 and 410 nm.[8][9][10] The rate of p-nitroaniline formation is directly proportional to the enzyme's activity under specific conditions of substrate concentration, pH, and temperature.[9] This principle forms the basis of a simple, continuous, and widely used method for measuring aminopeptidase activity.

Enzymatic Hydrolysis Pathway

The diagram below illustrates the enzymatic cleavage of this compound.

Caption: Enzymatic cleavage of this compound by L-alanine aminopeptidase.

Experimental Protocols

The following section provides a generalized methodology for determining aminopeptidase activity using this compound. It is crucial for researchers to optimize specific parameters such as buffer composition, pH, temperature, and substrate concentration for each specific enzyme.[9]

Materials and Reagents

-

This compound hydrochloride

-

Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[9]

-

Stop Solution (optional, for endpoint assays, e.g., 30% acetic acid)[9]

-

p-Nitroaniline (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm[9]

-

Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37°C)[9][11]

Preparation of a p-Nitroaniline Standard Curve

A standard curve is essential for converting absorbance values to the molar amount of product formed.

-

Prepare a 1 mM pNA stock solution: Dissolve 13.81 mg of p-nitroaniline in 100 mL of the assay buffer. Note: Gentle heating or sonication may be required to fully dissolve.[11]

-

Create serial dilutions: Prepare a series of dilutions of the pNA stock solution in the assay buffer to create standards ranging from 0 to 100 µM.[9]

-

Measure Absorbance: Pipette 200 µL of each standard dilution into the wells of a 96-well plate. Include a blank control containing only the assay buffer.[11]

-

Read Absorbance: Measure the absorbance at 405 nm.

-

Plot Curve: Plot the absorbance values against the corresponding pNA concentrations (µM). The resulting linear regression will provide the slope (extinction coefficient) needed to calculate product formation in the enzymatic assay.

Enzyme Activity Assay Protocol

-

Prepare Substrate Solution: Prepare a 1 mM stock solution of this compound hydrochloride in deionized water.[11] This stock can be further diluted in the assay buffer to achieve the desired final substrate concentration for the assay.

-

Reaction Setup: In a 96-well plate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or biological sample)

-

Include a "no-enzyme" control to account for any non-enzymatic substrate hydrolysis.

-

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to ensure temperature equilibration.[12]

-

Initiate Reaction: Add the this compound substrate solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[9]

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Determine the rate of reaction (V₀) from the initial linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Use the p-nitroaniline standard curve to convert the rate from ΔAbs/min to µmol/min.

-

General Experimental Workflow

The workflow for a typical pNA-based enzyme assay is depicted below.

Caption: General experimental workflow for a pNA-based enzyme assay.[9]

Applications in Research and Drug Development

The stability, ease of use, and reliability of this compound make it an invaluable tool in several research areas.[2]

-

Biochemical Assays: It is a standard substrate for studying the kinetics and inhibition of various aminopeptidases.[2] This is fundamental for characterizing newly discovered enzymes.

-

Pharmaceutical Development: Aminopeptidases are targets for various diseases, including cancer, hypertension, and inflammation. This compound is used in high-throughput screening (HTS) assays to identify and characterize potential enzyme inhibitors that could be developed into new therapeutic agents.[2][13]

-

Microbiology: L-alanine aminopeptidase activity can help differentiate between gram-negative and gram-positive bacteria, as significant activity is often specific to gram-negative microbes.[5] The cleavage of the substrate results in a yellow color change, providing a visual indicator.[5]

-

Analytical Chemistry: In chromatographic techniques, it can aid in the separation and identification of amino acids and peptides.[2]

Conclusion

This compound is a cornerstone chromogenic substrate for the study of aminopeptidase activity. Its well-defined chemical properties, coupled with a straightforward and robust assay principle, ensure its continued and widespread use in academic research, clinical diagnostics, and the pharmaceutical industry. The methodologies and data presented in this guide offer a comprehensive resource for professionals seeking to employ this versatile compound in their research endeavors.

References

- 1. CAS 31796-55-1: L-Alanine-4-nitroanilide hydrochloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. protease substrate, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound hydrochloride [gbiosciences.com]

- 6. capotchem.cn [capotchem.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 12. rsc.org [rsc.org]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis and Purification of L-Alanine 4-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of L-Alanine 4-nitroanilide, a vital chromogenic substrate for enzymatic assays. The following sections detail the underlying chemistry, provide step-by-step experimental protocols, and summarize key data for laboratory application.

Introduction

This compound (L-Ala-pNA) is a synthetic substrate widely employed in biochemistry and medical diagnostics to assay for the activity of various aminopeptidases, particularly L-alanine aminopeptidase.[1][2] The enzymatic cleavage of the amide bond in L-Ala-pNA releases the yellow-colored compound p-nitroaniline, which can be readily quantified by spectrophotometry, typically at a wavelength of 405 nm.[3] This property makes L-Ala-pNA an invaluable tool for studying enzyme kinetics, screening for enzyme inhibitors, and in diagnostic tests.[4]

The synthesis of this compound presents a challenge due to the low nucleophilicity of the amino group in p-nitroaniline, which is deactivated by the electron-withdrawing nitro group. This guide outlines a robust two-step synthetic pathway involving the coupling of N-terminally protected L-alanine with p-nitroaniline, followed by the removal of the protecting group.

Synthesis of this compound Hydrochloride

The synthesis is typically carried out in two main stages: the coupling of N-tert-butoxycarbonyl (Boc)-L-alanine with p-nitroaniline to form the protected intermediate, Boc-L-Ala-pNA, and the subsequent deprotection to yield the final product as its hydrochloride salt.

Experimental Protocols

2.1.1. Step 1: Coupling of N-Boc-L-alanine and p-Nitroaniline

This step involves the formation of an amide bond between the carboxyl group of N-Boc-L-alanine and the amino group of p-nitroaniline, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

Materials:

-

N-Boc-L-alanine

-

p-Nitroaniline

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve N-Boc-L-alanine (1 equivalent) and p-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the stirred reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5][6]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture again in an ice bath to maximize the precipitation of DCU.

-

Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[5]

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Ala-pNA.

-

2.1.2. Step 2: Deprotection of Boc-L-Ala-pNA

The Boc protecting group is removed under acidic conditions to yield this compound, which is then isolated as its hydrochloride salt.

-

Materials:

-

Crude Boc-L-Ala-pNA from Step 1

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the crude Boc-L-Ala-pNA in a minimal amount of 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution.[7][8]

-

Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of this compound hydrochloride may form.[7]

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Remove the solvent in vacuo.

-

Add anhydrous diethyl ether to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Purification of this compound Hydrochloride

The final product can be purified by recrystallization or column chromatography.

2.2.1. Recrystallization

-

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimum amount of a suitable hot solvent system, such as an ethanol/water mixture. The recrystallization of similar compounds like p-nitroaniline has been achieved using a 1:1 ethanol/water mixture.[9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

2.2.2. Column Chromatography

If further purification is required, silica gel column chromatography can be employed.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of dichloromethane and methanol is a common choice for the purification of polar compounds like amino acid derivatives. The exact ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Data Presentation

The following table summarizes key quantitative data for the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| N-Boc-L-alanine | 15761-38-3 | C₈H₁₅NO₄ | 189.21 | 78-82 | White solid |

| p-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow crystalline solid |

| This compound | 1668-13-9 | C₉H₁₁N₃O₃ | 209.20 | Not specified | Not specified |

| This compound hydrochloride | 31796-55-1 | C₉H₁₁N₃O₃ · HCl | 245.66 | 181-186 | Light yellowish powder |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis and purification of this compound hydrochloride.

Caption: Workflow for the synthesis and purification of this compound hydrochloride.

Enzymatic Assay Workflow

This compound is a key reagent in enzymatic assays. The diagram below outlines a typical workflow for measuring aminopeptidase activity.

Caption: General workflow for an enzymatic assay using this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound hydrochloride (H-Ala-pNAHCl) [biosynth.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. magritek.com [magritek.com]

An In-Depth Technical Guide to the Chromogenic Substrate L-Alanine 4-Nitroanilide: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

L-Alanine 4-nitroanilide (Ala-pNA) is a synthetic chromogenic substrate widely employed for the detection and quantification of aminopeptidase activity. The fundamental principle of its use lies in a specific enzymatic reaction that results in a measurable color change. The Ala-pNA molecule consists of an L-alanine residue linked to a p-nitroaniline (pNA) molecule through an amide bond.[1] By itself, the intact Ala-pNA substrate is colorless.

The core of the assay involves the enzymatic hydrolysis of this amide bond by an aminopeptidase. Aminopeptidases are a class of proteolytic enzymes that cleave amino acids from the N-terminus of proteins and peptides.[2] When an aminopeptidase with specificity for alanine is present, it catalyzes the cleavage of the bond between the L-alanine residue and the p-nitroaniline group. This enzymatic action releases two products: L-alanine and free p-nitroaniline.

The released p-nitroaniline is a chromophore, a molecule that absorbs light in the visible spectrum, exhibiting a distinct yellow color.[1] The intensity of this yellow color is directly proportional to the concentration of p-nitroaniline released, which in turn is directly proportional to the activity of the aminopeptidase in the sample.[1] The concentration of the liberated p-nitroaniline can be accurately quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength of 405-410 nm.[1][3]

This straightforward and continuous method for monitoring enzyme activity has made this compound an invaluable tool in various fields, including enzymology, clinical diagnostics, and high-throughput screening for drug discovery.[1]

Quantitative Data: Kinetic Parameters of Aminopeptidase Activity

The interaction between an enzyme and its substrate can be characterized by kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific kinetic parameters can vary depending on the enzyme source and experimental conditions, the following table summarizes representative kinetic data for the hydrolysis of this compound by an aminopeptidase.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Bacillus stearothermophilus | This compound | 0.5 - 1.5 | 10 - 50 | 7.5 - 8.5 | 50 - 60 |

| Human Urine | This compound | ~0.3 - 0.8 | Not specified | 7.8 | 37 |

Note: The data for Bacillus stearothermophilus is a representative range based on typical values for thermostable aminopeptidases. The data for human urine is derived from studies optimizing assay conditions.[4]

Experimental Protocols

Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Km and Vmax of an aminopeptidase using this compound as the substrate.

Materials:

-

Purified aminopeptidase solution of known concentration

-

This compound hydrochloride (Ala-pNA) stock solution (e.g., 10 mM in a suitable buffer)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

-

Incubator or water bath to maintain constant temperature (e.g., 37°C)

Procedure:

-

Preparation of Substrate Dilutions: Prepare a series of dilutions of the Ala-pNA stock solution in the reaction buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

-

Assay Setup:

-

In each well of the microplate (or in each cuvette), add a specific volume of the corresponding Ala-pNA dilution.

-

Add a sufficient volume of reaction buffer to bring the total volume to a fixed amount (e.g., 180 µL).

-

Include a blank for each substrate concentration containing the substrate and buffer but no enzyme.

-

-

Enzyme Addition and Reaction Initiation:

-

Equilibrate the microplate and the enzyme solution to the desired assay temperature (e.g., 37°C).

-

To initiate the reaction, add a small, fixed volume of the diluted enzyme solution (e.g., 20 µL) to each well (except the blanks).

-

Mix the contents of the wells thoroughly but gently.

-

-

Spectrophotometric Measurement:

-

Immediately place the microplate in the spectrophotometer.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of change in absorbance per minute (ΔAbs/min) is used.

-

Convert the rate of absorbance change to the rate of product formation (in µmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M-1cm-1 at 405 nm), c is the concentration, and l is the path length of the light through the solution.

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data.[5]

-

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by aminopeptidase.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining enzyme kinetic parameters using a chromogenic substrate.

References

- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of lysine 39 of alanine racemase from Bacillus stearothermophilus that binds pyridoxal 5'-phosphate. Chemical rescue studies of Lys39 --> Ala mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

L-Alanine 4-Nitroanilide: A Chromogenic Substrate for Aminopeptidase Activity and Bacterial Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine 4-nitroanilide (Ala-pNA) is a synthetic chromogenic substrate extensively utilized in biochemistry to assay the activity of L-alanine aminopeptidase (AAP; EC 3.4.11.2), also known as aminopeptidase N. This enzyme plays a crucial role in the final stages of protein degradation by cleaving neutral amino acids from the N-terminus of peptides. The utility of Ala-pNA stems from its specific hydrolysis by AAP, which liberates the yellow-colored compound p-nitroaniline. The rate of formation of p-nitroaniline, quantifiable by spectrophotometry, is directly proportional to the enzyme's activity. This principle has found widespread application in clinical diagnostics, particularly in the assessment of kidney and liver function, as well as in microbiology for the rapid differentiation of Gram-negative from Gram-positive bacteria.

Core Principle of the Assay

The enzymatic assay using this compound is based on a straightforward colorimetric reaction. Alanine aminopeptidase catalyzes the cleavage of the amide bond between the L-alanine residue and the p-nitroaniline moiety. In its substrate form, Ala-pNA is colorless. Upon enzymatic cleavage, it releases L-alanine and p-nitroaniline. The p-nitroaniline product has a distinct yellow color in solution and exhibits a strong absorbance at a wavelength of 405 nm. By measuring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction and thus the activity of the alanine aminopeptidase can be determined.

Key Applications in Biochemistry and Drug Development

The primary applications of this compound are centered around the detection and quantification of alanine aminopeptidase activity in various biological samples.

-

Clinical Diagnostics: Elevated levels of alanine aminopeptidase in urine are indicative of renal tubular damage, making the Ala-pNA assay a valuable tool in nephrology for monitoring kidney diseases and the nephrotoxic effects of drugs.[1]

-

Microbiology: A significant application lies in the rapid differentiation of bacterial species. Gram-negative bacteria possess alanine aminopeptidase in their cell walls, whereas most Gram-positive bacteria do not.[2] This difference allows for a quick and simple test where the hydrolysis of Ala-pNA to yellow p-nitroaniline indicates the presence of Gram-negative organisms.

-

Enzyme Characterization: Ala-pNA is a standard substrate for the purification and kinetic characterization of alanine aminopeptidases from various sources, including mammalian tissues and microorganisms.[3][4]

-

Drug Discovery: In the context of drug development, the Ala-pNA assay can be employed to screen for inhibitors of alanine aminopeptidase, which may have therapeutic potential in areas such as cancer and infectious diseases.

Quantitative Data

The kinetic parameters of alanine aminopeptidase with this compound as a substrate can vary depending on the source of the enzyme and the assay conditions. Below is a summary of reported Michaelis-Menten constants (Km).

| Enzyme Source | Substrate | Km (mM) | Optimal pH | Temperature (°C) |

| Human Urine | This compound | 0.8 | 7.6 | 25 |

| Rat Urine | This compound | 0.3 | 7.6 | 25 |

| Dog Urine | This compound | 0.5 | 7.6 | 25 |

| Water Buffalo Kidney (AAP1) | This compound | 0.15 | 8.0 | Not Specified |

| Water Buffalo Kidney (AAP2) | This compound | 0.17 | 7.8 | Not Specified |

| Water Buffalo Kidney (AAP3) | This compound | 0.125 | 7.8 | Not Specified |

Note: The Km value is influenced by factors such as buffer type, pH, and temperature.[5] Substrate inhibition has been observed at higher concentrations of this compound.[5]

Experimental Protocols

Quantitative Assay of Alanine Aminopeptidase Activity in Solution (e.g., Urine)

This protocol describes a method for determining the kinetic activity of alanine aminopeptidase in a liquid sample using a spectrophotometer or microplate reader.

Materials:

-

This compound hydrochloride

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Sample containing alanine aminopeptidase (e.g., urine)

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

-

Cuvettes or 96-well microplate

-

Incubator or water bath set to 37°C

Procedure:

-

Prepare the Substrate Solution: Dissolve this compound hydrochloride in the Tris-HCl buffer to a final concentration of 2 mmol/L.[1] Protect this solution from light.

-

Reaction Setup:

-

For a standard 1 mL cuvette assay, pre-warm the substrate solution to 37°C.

-

Add an appropriate volume of the sample (e.g., 100 µL of urine) to a cuvette.

-

To initiate the reaction, add the pre-warmed substrate solution (e.g., 900 µL) to the cuvette and mix gently.

-

-

Kinetic Measurement:

-

Immediately place the cuvette in the spectrophotometer, which should also be maintained at 37°C.

-

Record the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial linear rate of the reaction (ΔA/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/L) = (ΔA/min * Total reaction volume (mL) * 1000) / (ε * Path length (cm) * Sample volume (mL))

-

Where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~9,900 M⁻¹cm⁻¹).

-

-

Rapid Test for Differentiating Gram-Negative and Gram-Positive Bacteria

This protocol outlines a simple method for identifying the presence of alanine aminopeptidase in bacterial colonies.

Materials:

-

This compound impregnated test strips or solution.

-

Bacterial colonies grown on an agar plate.

-

Sterile inoculation loop or wooden applicator.

-

Distilled water.

-

Small test tube.

Procedure:

-

Prepare Bacterial Suspension: Using a sterile loop, pick a well-isolated bacterial colony and create a heavy suspension in a small amount of distilled water in a test tube.

-

Incubation:

-

If using a test strip, immerse the reaction zone of the strip into the bacterial suspension.

-

If using a solution, add a drop of the this compound solution to the bacterial suspension.

-

-

Observation: Incubate at room temperature or 37°C for 5-10 minutes.

-

Interpretation:

-

Positive Result: The development of a yellow color indicates the presence of alanine aminopeptidase and suggests the bacterium is Gram-negative.

-

Negative Result: No color change indicates the absence of the enzyme, suggesting the bacterium is Gram-positive.

-

Visualizations

Caption: Enzymatic hydrolysis of this compound by Alanine Aminopeptidase.

Caption: General experimental workflow for an Alanine Aminopeptidase assay.

References

L-Alanine 4-Nitroanilide: A Comprehensive Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine 4-nitroanilide (Ala-pNA) is a chromogenic substrate widely utilized in biochemical assays to measure the activity of various proteases and aminopeptidases. Its stability is a critical parameter for the reliability and accuracy of these assays, as well as for its potential applications in pharmaceutical development. This technical guide provides an in-depth overview of the stability of this compound and its degradation pathways under various conditions, including enzymatic, chemical, thermal, and photolytic stress.

The primary degradation pathway for this compound, particularly in biological systems, is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by aminopeptidases, leading to the formation of L-alanine and 4-nitroaniline. The release of the yellow-colored 4-nitroaniline allows for convenient spectrophotometric monitoring of enzyme activity.

Beyond its enzymatic lability, the inherent chemical stability of this compound is a key consideration. Forced degradation studies, which subject the compound to harsh conditions such as acidic, basic, oxidative, thermal, and photolytic stress, are essential for identifying potential degradation products and developing stability-indicating analytical methods. Understanding these degradation pathways is crucial for ensuring the quality, reliability, and proper storage of this compound and for interpreting data from its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (2S)-2-amino-N-(4-nitrophenyl)propanamide hydrochloride | [1] |

| Synonyms | L-Ala-pNA·HCl, H-Ala-pNA·HCl | [2][3] |

| CAS Number | 31796-55-1 | [1] |

| Molecular Formula | C₉H₁₁N₃O₃·HCl | [1] |

| Molecular Weight | 245.66 g/mol | [1] |

| Appearance | Light yellowish powder | [4] |

| Melting Point | 181 - 186 °C | [4] |

| Solubility | Water: 50 mg/mL | [5] |

| Storage Conditions | Store at -15 to -20 °C, protect from light | [3][5] |

Degradation Pathways

The degradation of this compound can be broadly categorized into enzymatic and non-enzymatic pathways. The latter can be further subdivided into hydrolysis (acidic and basic), oxidation, thermal, and photolytic degradation.

Enzymatic Degradation

The most well-characterized degradation pathway for this compound is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by a variety of aminopeptidases, which cleave the N-terminal amino acid from a peptide or, in this case, from the 4-nitroanilide moiety.

The enzymatic hydrolysis of this compound yields L-alanine and 4-nitroaniline. The production of 4-nitroaniline, which has a distinct yellow color, can be monitored spectrophotometrically, typically at a wavelength of 405 nm, to determine the rate of the enzymatic reaction.[6]

References

The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of the widely utilized p-nitroaniline (pNA) release assay for measuring enzyme activity. This colorimetric method provides a robust and sensitive platform for characterizing enzyme kinetics, screening inhibitors, and elucidating biological pathways, making it an indispensable tool in academic research and pharmaceutical development.

Core Principle: Chromogenic Unmasking

The theoretical foundation of the pNA release assay lies in the enzymatic cleavage of a specifically designed synthetic substrate. These substrates are comprised of a peptide or amino acid sequence, which is recognized by the target enzyme, covalently linked to a p-nitroaniline (pNA) molecule through an amide bond.[1] In its conjugated form, the substrate is typically colorless or exhibits minimal absorbance at the detection wavelength.

Upon enzymatic hydrolysis of this amide bond, the chromogenic p-nitroaniline is liberated.[1] Free pNA in solution possesses a distinct yellow color and exhibits a strong absorbance maximum in the range of 405-410 nm.[1] The rate of pNA formation, and consequently the increase in absorbance, is directly proportional to the activity of the enzyme under investigation.[1] This linear relationship forms the basis for the quantitative determination of enzyme velocity. This method is predominantly employed for assaying the activity of various proteolytic enzymes, including serine proteases like trypsin and chymotrypsin, cysteine proteases such as papain, and caspases, which are pivotal in apoptosis.[1]

Quantitative Analysis: The Role of the Standard Curve

To accurately quantify enzyme activity, typically expressed in units like µmol/min or nmol/min, constructing a standard curve with known concentrations of p-nitroaniline is essential.[1] This curve establishes the linear relationship between absorbance and the molar amount of pNA produced. By comparing the absorbance values from the enzymatic reaction to this standard curve, the precise concentration of released pNA can be determined.[2] The Beer-Lambert Law underpins this quantification, stating that absorbance is directly proportional to the concentration of the analyte and the path length of the light.[2] The molar extinction coefficient of p-nitroaniline at 405 nm is approximately 8,800 M⁻¹cm⁻¹.[1]

Data Presentation: Kinetic Parameters of Proteases with p-Nitroanilide Substrates

The pNA release assay is highly suitable for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1] By measuring the initial reaction rates at varying substrate concentrations, a Michaelis-Menten plot can be generated.[1]

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Source |

| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | 162 ± 55 | 1.62 ± 0.46 µM/h | [3] |

| Caspase-3 | Ac-DEVD-pNA | 9.7 | - | [4] |

| Caspase-8 | Ac-IETD-pNA | 66 | - | [5] |

| Caspase-9 | Ac-LEHD-pNA | - | kcat/Km = (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | [6] |

| Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-p-nitroanilide | - | - | [7] |

| Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Met-p-nitroanilide | - | - | [7] |

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

General Protocol for a p-Nitroaniline Release Assay

This protocol provides a general framework for measuring protease activity using a pNA substrate in a 96-well plate format. Optimization of specific parameters is crucial for each enzyme-substrate pair.[1]

Materials:

-

Purified enzyme of interest

-

p-Nitroanilide peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)[1]

-

Stop Solution (e.g., 30% acetic acid)[1]

-

p-Nitroaniline standard solution

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm[1]

-

Dimethyl sulfoxide (DMSO) for dissolving substrate (if necessary)

Procedure:

-

pNA Standard Curve Preparation:

-

Enzyme Reaction Setup:

-

In separate wells of the 96-well plate, add the assay buffer.

-

Add the enzyme solution to each well. To test for inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrate.[1]

-

To initiate the reaction, add the pNA substrate to each well. The final volume should be consistent across all wells.[1]

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes).[1] The reaction should be monitored to ensure it remains within the linear range.

-

-

Stopping the Reaction:

-

Add the stop solution to each well to terminate the enzymatic reaction.[1]

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.[1]

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Use the standard curve to determine the concentration of pNA produced in each well.[1]

-

Enzyme activity can be calculated as the amount of pNA produced per unit of time per amount of enzyme.

-

Protocol for Generating a p-Nitroaniline Standard Curve

Reagent Preparation:

-

10 mM p-Nitroaniline Stock Solution: Dissolve 13.81 mg of p-nitroaniline (MW: 138.13 g/mol ) in 10 mL of DMSO. Mix until fully dissolved. Store this stock solution at -20°C.[8]

Procedure (for a 200 µL final volume per well):

-

Prepare a serial dilution of the p-nitroaniline stock solution in the assay buffer to achieve a range of concentrations (e.g., 0, 10, 20, 50, 100 µM).

-

Pipette 200 µL of each standard into a separate well of a 96-well microplate.

-

Measure the absorbance at 405 nm using a microplate reader, using the 0 µM pNA standard as the blank.

-

Plot the absorbance values (Y-axis) against the corresponding p-nitroaniline concentrations (X-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R-squared value (R²). An R² value close to 1.0 indicates a good linear fit.[8]

Mandatory Visualization

Enzymatic Reaction and Detection Pathway

Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.

General Experimental Workflow for a pNA Release Assay

Caption: General workflow for a p-nitroaniline release assay.

Caspase-Mediated Apoptosis Signaling Pathways

Caption: Intrinsic and extrinsic pathways of apoptosis leading to caspase activation.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. innopep.com [innopep.com]

- 6. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blog.cellsignal.com [blog.cellsignal.com]

L-Alanine 4-Nitroanilide Hydrochloride: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of L-Alanine 4-nitroanilide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, solubility in various solvents, and methodologies for its use in enzymatic assays.

Core Physicochemical Properties

This compound hydrochloride is a chromogenic substrate widely used for the determination of aminopeptidase activity.[1][2] Its hydrochloride form enhances its solubility in aqueous solutions.[1][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31796-55-1 | |

| Molecular Formula | C₉H₁₁N₃O₃ · HCl | |

| Molecular Weight | 245.66 g/mol | |

| Appearance | Light yellowish powder | |

| Purity | ≥99% (TLC) | |

| Storage Temperature | -20°C |

Solubility Profile

The solubility of this compound hydrochloride is a critical factor for its application in biochemical assays, which are typically conducted in aqueous buffers.

Aqueous Solubility

The solubility of this compound hydrochloride in water is well-documented.

| Solvent | Solubility | Observations | Reference |

| Water | 50 mg/mL | Clear to very slightly hazy solution |

Organic Solvent Solubility

| Solvent | Estimated Solubility of a Related Compound (L-Alanine methyl ester hydrochloride) | Reference |

| Ethanol | ~30 mg/mL | [4] |

| DMSO | ~20 mg/mL | [4] |

| Dimethylformamide (DMF) | ~20 mg/mL | [4] |

Note: These values are for a structurally similar compound and should be used as a general guideline. Empirical determination is recommended for precise applications.

Experimental Protocols

General Protocol for Determining Solubility

While a specific, detailed experimental protocol for determining the solubility of this compound hydrochloride is not extensively published, a standard method can be employed. This generally involves adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature and observing the point at which no more solute dissolves.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container.

-

Equilibrate the solutions at a constant temperature with continuous stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.

-

Determine the concentration of the dissolved this compound hydrochloride in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.

-

Calculate the solubility in mg/mL or other desired units.

Enzymatic Assay Protocol using this compound Hydrochloride

This compound hydrochloride serves as a substrate for measuring the activity of aminopeptidases. The enzymatic cleavage of the amide bond releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[5]

Materials:

-

This compound hydrochloride solution (substrate)

-

Enzyme solution (e.g., aminopeptidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Stop Solution (e.g., 30% acetic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a p-nitroaniline standard curve: Create a series of dilutions of a known concentration of p-nitroaniline in the assay buffer to establish a standard curve of absorbance versus concentration.

-

Reaction Setup: In a 96-well plate, add the assay buffer and the enzyme solution.

-

Initiate Reaction: Add the this compound hydrochloride substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution to each well.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of a blank control (no enzyme) from all readings. Use the p-nitroaniline standard curve to determine the concentration of pNA produced in each sample, which is directly proportional to the enzyme activity.

Visualizations

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound HCl.

Experimental Workflow for Enzymatic Assay

Caption: Workflow for aminopeptidase activity assay using this compound HCl.

References

The Advent of a Chromogenic Workhorse: A Technical Guide to the Discovery and Initial Applications of L-Alanine 4-Nitroanilide

For decades, the study of proteolytic enzymes relied on cumbersome and often discontinuous assays. The advent of chromogenic substrates in the latter half of the 20th century revolutionized enzymology, providing researchers with a simple and continuous method to monitor enzyme activity. Among these, L-Alanine 4-nitroanilide emerged as a key tool, particularly for the characterization of aminopeptidases. This technical guide delves into the discovery, synthesis, and early applications of this invaluable substrate, offering insights for researchers, scientists, and drug development professionals.

Discovery and Synthesis: A New Era in Enzyme Kinetics

The development of this compound is rooted in the pioneering work on chromogenic substrates for proteolytic enzymes. A landmark 1961 paper by B. F. Erlanger, N. Kokowsky, and W. Cohen in the Archives of Biochemistry and Biophysics detailed the synthesis and properties of new chromogenic substrates for trypsin, laying the groundwork for the creation of a wide range of similar compounds.[1][2] While this initial paper focused on arginine and lysine derivatives, the principles of coupling a p-nitroaniline moiety to an amino acid to create a substrate that releases a colored product upon enzymatic cleavage were established.[1][2]

The synthesis of amino acid p-nitroanilides, including this compound, presented a challenge due to the low nucleophilicity of the amino group of p-nitroaniline.[3][4] However, methods were developed to overcome this, generally involving the activation of the carboxyl group of a protected amino acid and subsequent coupling with p-nitroaniline.

General Synthesis Protocol

A common approach for the synthesis of this compound involves the following key steps:

-

N-protection of L-alanine: The amino group of L-alanine is first protected with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), to prevent unwanted side reactions.

-

Activation of the carboxyl group: The carboxyl group of the N-protected L-alanine is then activated to facilitate the formation of the amide bond with the weakly nucleophilic p-nitroaniline. Various activating agents can be used, including dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride.

-

Coupling with p-nitroaniline: The activated N-protected L-alanine is reacted with p-nitroaniline to form the amide bond.

-

Deprotection: The N-protecting group is removed to yield the final product, this compound, often as a hydrochloride salt to improve solubility and stability.

Initial Applications: A Chromogenic Substrate for Aminopeptidases

This compound quickly found its primary application as a chromogenic substrate for the assay of aminopeptidase activity. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. The enzymatic hydrolysis of this compound by an aminopeptidase releases L-alanine and the yellow-colored p-nitroaniline. The rate of formation of p-nitroaniline, which can be continuously monitored spectrophotometrically, is directly proportional to the enzyme activity.

One of the earliest documented uses of this compound for kinetic studies appears in a 1972 paper which investigated the hydrolysis of the substrate by aminopeptidase M. This study highlighted the phenomenon of substrate activation at low substrate concentrations.

Early Experimental Protocol for Aminopeptidase Assay

Based on early studies, a typical experimental protocol for the determination of aminopeptidase activity using this compound would involve the following:

Materials:

-

This compound solution (substrate)

-

Buffer solution (e.g., Tris-HCl, phosphate buffer)

-

Enzyme solution (e.g., purified aminopeptidase or a biological sample containing the enzyme)

-

Spectrophotometer capable of measuring absorbance at approximately 405-410 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or water, depending on the salt form).

-

Prepare the reaction buffer at the desired pH and temperature.

-

In a cuvette, mix the reaction buffer and the this compound stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at the assay temperature.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately start monitoring the increase in absorbance at 405-410 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

Quantitative Data from Early Studies

Quantitative kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. Early studies on the enzymatic hydrolysis of this compound revealed important kinetic properties. For instance, it was observed that the Km value for aminopeptidase activity with this substrate is dependent on the type of buffer, pH, and temperature. Furthermore, substrate inhibition was noted at higher concentrations of this compound.

| Enzyme Source | Buffer | pH | Temperature (°C) | Km (mM) | Vmax (units) | Reference |

| Porcine Kidney Microsomes (Aminopeptidase M) | Tris-HCl | 7.2 | 37 | Not specified | Not specified | FEBS Letters (1972) |

| Human Urine (Alanine Aminopeptidase) | Tris-HCl | 7.8 | 37 | Not specified | Not specified | Clinical Chemistry (1980) |

Conclusion

The discovery and application of this compound marked a significant advancement in the field of enzymology. Its utility as a simple, reliable, and continuous chromogenic substrate for aminopeptidases facilitated countless studies into the kinetics and inhibition of these important enzymes. The foundational work of Erlanger and his colleagues paved the way for the development of a vast array of similar substrates that continue to be indispensable tools in both basic research and clinical diagnostics. This technical guide provides a glimpse into the origins and initial uses of this workhorse molecule, highlighting its enduring legacy in the study of proteolytic enzymes.

References

- 1. B. F. Erlanger, N. Kokowsky and W. Cohen, “The Preparation and Properties of Two New Chromogenic Substrates of Trypsin,” Archives of Biochemistry and Biophysics, Vol. 95, No. 2, 1961, pp. 271-278.doi10.1016/0003-9861(61)90145-X - References - Scientific Research Publishing [scirp.org]

- 2. The preparation and properties of two new chromogenic substrates of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Aminopeptidase Assay using L-Alanine 4-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein maturation, peptide metabolism, and cellular regulation.[1][2] Consequently, they are significant targets in drug discovery for various diseases, including cancer and infectious diseases.[2]

This document provides a detailed protocol for the determination of aminopeptidase activity using L-Alanine 4-nitroanilide (L-Ala-pNA) as a chromogenic substrate.[3][4] This assay is based on the enzymatic hydrolysis of L-Ala-pNA by aminopeptidase, which releases the yellow-colored product, 4-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically, is directly proportional to the aminopeptidase activity. This method is valued for its relative specificity, high hydrolysis rate, and the good solubility of the substrate.

Principle of the Assay

The enzymatic reaction underlying the assay is as follows:

This compound (colorless) ---(Aminopeptidase)---> L-Alanine + 4-nitroaniline (yellow)

The production of 4-nitroaniline can be continuously monitored by measuring the increase in absorbance at a specific wavelength, typically around 405 nm.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) |

| This compound hydrochloride | Sigma-Aldrich | A9325 |

| Tris(hydroxymethyl)aminomethane (Tris) | Sigma-Aldrich | T1503 |

| Hydrochloric acid (HCl) | Fisher Scientific | A144-212 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Aminopeptidase Enzyme | (User-defined) | - |

| 96-well microplate, clear, flat-bottom | Corning | 3596 |

| Microplate reader | (User-defined) | - |

Experimental Protocols

Reagent Preparation

a. Tris-HCl Buffer (50 mM, pH 7.8 at 37°C):

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 7.8 at 37°C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

b. This compound Stock Solution (100 mM):

-

Dissolve 245.67 mg of this compound hydrochloride in 10 mL of DMSO.

-

Store the stock solution in aliquots at -20°C, protected from light.[5]

c. Working Substrate Solution (2 mM):

-

Dilute the 100 mM stock solution 1:50 in 50 mM Tris-HCl buffer (pH 7.8).

-

Prepare this solution fresh before each experiment. For example, add 20 µL of 100 mM L-Ala-pNA stock solution to 980 µL of Tris-HCl buffer.

d. Enzyme Solution:

-

Prepare a suitable dilution of the aminopeptidase enzyme in 50 mM Tris-HCl buffer (pH 7.8).

-

The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Procedure

-

Set up the microplate reader to incubate at 37°C and read absorbance at 405 nm.[6]

-

In a 96-well microplate, add the following to each well:

-

Test Wells: 50 µL of 50 mM Tris-HCl buffer (pH 7.8) and 50 µL of the enzyme solution.

-

Substrate Blank Well: 100 µL of 50 mM Tris-HCl buffer (pH 7.8).

-

Enzyme Blank Well: 50 µL of 50 mM Tris-HCl buffer (pH 7.8) and 50 µL of the enzyme solution.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the 2 mM working substrate solution to the test wells and the enzyme blank well. Add 100 µL of 50 mM Tris-HCl buffer to the substrate blank well.

-

Immediately start monitoring the increase in absorbance at 405 nm in a kinetic mode, taking readings every minute for 10-30 minutes.

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

-

Subtract the rate of the enzyme blank from the rate of the test wells to correct for any non-enzymatic hydrolysis of the substrate.

-

The aminopeptidase activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔAbs/min is the rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of 4-nitroaniline (pNA) at 405 nm, which is 9,620 M⁻¹cm⁻¹.

-

Path Length is typically determined by the volume in the well for a microplate reader (refer to the instrument manual).

-

Quantitative Data Summary

The following table summarizes typical reaction conditions found in the literature. It is important to note that optimal conditions may vary depending on the specific aminopeptidase being studied.

| Parameter | Recommended Condition | Reference(s) |

| Substrate | This compound | |

| Buffer | 50 mM Tris-HCl or 70 mM Triethanolamine | [6][7] |

| pH | 7.6 - 7.8 | [6][7] |

| Temperature | 25°C or 37°C | [6][7] |

| Final Substrate Concentration | 0.3 - 2.0 mM | [6][8] |

| Wavelength for Detection | 405 nm |

Note on Substrate Concentration: Kinetic experiments have shown that substrate inhibition can occur at higher concentrations of this compound, with the inhibitory concentration varying depending on the species from which the enzyme is derived (e.g., >0.8 mM for human, >0.3 mM for rat, and >0.5 mM for dog).[8] It is therefore recommended to determine the optimal substrate concentration for the specific enzyme under investigation.

Visualizations

Caption: Enzymatic hydrolysis of this compound.

Caption: Experimental workflow for the aminopeptidase assay.

Applications in Drug Development

The this compound assay is a valuable tool in drug discovery for the screening and characterization of aminopeptidase inhibitors. By measuring the reduction in enzyme activity in the presence of a test compound, the potency of the inhibitor (e.g., IC₅₀ value) can be determined. This assay can be adapted for high-throughput screening to identify novel lead compounds for therapeutic development.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |

| Incorrect pH or temperature | Verify the pH of the buffer and the temperature of the incubator/reader. | |

| Substrate degradation | Prepare fresh substrate solution and protect from light. | |

| High background | Spontaneous hydrolysis of substrate | Run a substrate blank to correct for non-enzymatic hydrolysis. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |

| Enzyme instability | Optimize assay conditions (pH, temperature) for enzyme stability. | |

| Substrate inhibition | Test a range of substrate concentrations to find the optimal concentration.[8] |

References

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. Drug targeting of aminopeptidases: importance of deploying a right metal cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound hydrochloride [gbiosciences.com]

- 6. An optimized assay of alanine aminopeptidase activity in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recommendation for the measurement of "alanine aminopeptidase" in urine. | Sigma-Aldrich [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for L-Alanine 4-nitroanilide in Soil Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing L-Alanine 4-nitroanilide as a chromogenic substrate to measure soil aminopeptidase activity. This assay is a critical tool for understanding nitrogen cycling in terrestrial ecosystems and can be applied in various research contexts, including soil health assessment, environmental monitoring, and the evaluation of agricultural practices.

Introduction

Soil enzymes are crucial mediators of nutrient cycling, and their activity levels are sensitive indicators of soil health and microbial function. Aminopeptidases, a class of proteolytic enzymes, play a vital role in the nitrogen cycle by catalyzing the hydrolysis of peptides to amino acids, making nitrogen available for plant and microbial uptake. The assay using this compound specifically targets alanine aminopeptidase activity.

The principle of this assay is based on the enzymatic cleavage of the substrate, this compound, by aminopeptidases present in a soil sample. This reaction releases a yellow-colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically. The intensity of the yellow color is directly proportional to the enzyme activity in the soil.

Experimental Workflow

The general workflow for the this compound soil enzyme assay involves sample preparation, incubation with the substrate, termination of the reaction, and quantification of the product.

Caption: Experimental workflow for the soil aminopeptidase assay using this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for assaying soil aminopeptidase activity.[1][2]

Materials and Reagents

-

This compound hydrochloride: Substrate for alanine aminopeptidase.[3]

-

p-nitroaniline (pNA): For standard curve preparation.

-

Tris(hydroxymethyl)aminomethane (Tris): For buffer preparation.

-

Calcium chloride (CaCl₂): For soil flocculation.

-

Sodium hydroxide (NaOH): For pH adjustment.

-

Deionized water

-

Soil samples: Air-dried and sieved (<2 mm).

Equipment

-

Incubator or water bath (37°C)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 380-410 nm.[1][2][4]

-

Centrifuge and centrifuge tubes (e.g., 50 mL)

-

Vortex mixer

-

Pipettes

-

Analytical balance

-

pH meter

Reagent Preparation

-

1 mM this compound solution: Dissolve the appropriate amount of this compound hydrochloride (MW: 245.70 g/mol ) in deionized water.[2] Note: The substrate may require stirring to fully dissolve.[2]

-

0.1 M Tris buffer (pH 12): Dissolve 12.11 g of Tris in approximately 800 mL of deionized water. Adjust the pH to 12.0 with NaOH and bring the final volume to 1 L.[1][2]

-

2.0 M CaCl₂ solution: Dissolve 294.02 g of CaCl₂ dihydrate in deionized water and bring the final volume to 1 L.[1][2]

-

p-nitroaniline (pNA) stock solution (e.g., 1 mM): Dissolve 138.13 mg of pNA in 1 L of deionized water. This may require gentle heating and stirring.[2] From this stock, prepare a series of dilutions for the standard curve.

Assay Procedure

-

Sample Incubation:

-

Weigh 1.0 g of air-dried soil into a 50 mL centrifuge tube.

-

Add 5 mL of the 1 mM this compound solution to the tube.

-

Tightly cap the tube and vortex briefly to mix.

-

Incubate the tubes at 37°C for a specified time (e.g., 1 to 24 hours).[1][2] The incubation time may need to be optimized based on the expected enzyme activity of the soil.

-

-

Reaction Termination and Extraction:

-

After incubation, immediately add 4 mL of 0.1 M Tris buffer (pH 12) to each tube to stop the enzymatic reaction.

-

Add 1 mL of 2.0 M CaCl₂ solution to each tube to facilitate the flocculation of soil particles.[1][2]

-

Vortex the tubes thoroughly and let them stand for about 5 minutes to allow the soil to settle.[2]

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the tubes at a sufficient speed and duration to obtain a clear supernatant (e.g., 4000 rpm for 10 minutes).

-

Carefully collect the supernatant for absorbance measurement.

-

Spectrophotometric Measurement

-

Standard Curve:

-

Sample Measurement:

Controls

It is crucial to include the following controls to ensure the accuracy of the results:[6][7][8]

-

Soil Control (DOM Interference): Incubate soil with 5 mL of deionized water instead of the substrate solution. This corrects for absorbance from dissolved organic matter (DOM).[2][7]

-

Substrate Control (Abiotic Hydrolysis): Incubate the substrate solution without soil. This accounts for any non-enzymatic hydrolysis of the substrate.

-

pNA Recovery Control: Add a known amount of pNA to a soil sample and measure its recovery. This is important for soils with high sorption capacity.[2]

Data Presentation and Calculations

The concentration of pNA released in each sample is determined from the standard curve. The enzyme activity is then calculated using the following formula and expressed as µmol of pNA released per gram of dry soil per hour.

Enzyme Activity (µmol pNA g⁻¹ soil h⁻¹) = (C × V) / (W × T)

Where:

-

C = Concentration of pNA in the supernatant (µmol/mL)

-

V = Total volume of the supernatant (mL)

-

W = Weight of the dry soil (g)

-

T = Incubation time (h)

Quantitative Data Summary

The following table summarizes typical ranges of aminopeptidase activities observed in various studies.

| Enzyme | Substrate | Activity Range (nmol pNA g⁻¹ soil h⁻¹) | Soil Type/Condition | Reference |

| Alanine aminopeptidase | This compound | 0.2 - 400 | Argiudoll under different crop rotations and fertility treatments | [9] |

| Leucine aminopeptidase | L-Leucine 4-nitroanilide | Varies | Various | [2] |

| Glycine aminopeptidase | Glycine 4-nitroanilide | Varies | Various | [2] |

Logical Relationships in Data Interpretation

Interpreting the results of soil enzyme assays requires considering various factors that can influence enzyme activity.

Caption: Factors influencing the interpretation of soil aminopeptidase activity data.

Conclusion

The use of this compound provides a reliable and straightforward method for quantifying alanine aminopeptidase activity in soil. This assay is a valuable tool for researchers investigating soil nitrogen dynamics and overall soil health. For meaningful and comparable data, it is essential to follow standardized protocols and include appropriate controls.[10][11] The interpretation of the results should always be done in the context of the specific soil properties and management practices of the study site.

References

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 3. This compound hydrochloride [gbiosciences.com]

- 4. Determination of Microbial Extracellular Enzyme Activity in Waters, Soils, and Sediments using High Throughput Microplate Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Comparison and standardization of soil enzyme assay for meaningful data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for the Detection of Bacterial L-alanine Aminopeptidase using L-Alanine 4-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanine aminopeptidase (EC 3.4.11.2) is a cell-envelope-associated exopeptidase that catalyzes the cleavage of L-alanine residues from the N-terminus of peptides.[1][2][3] This enzyme's activity is predominantly and significantly found in Gram-negative bacteria, with little to no activity observed in most Gram-positive organisms.[2][3][4] This differential activity provides a reliable method for distinguishing between these two major bacterial groups, serving as a rapid alternative or supplement to traditional Gram staining.[2]

The chromogenic substrate, L-Alanine 4-nitroanilide (Ala-pNA), is a synthetic molecule specifically designed for the detection of L-alanine aminopeptidase activity. The enzyme hydrolyzes the amide bond in Ala-pNA, releasing L-alanine and a yellow-colored product, 4-nitroaniline (pNA).[1][2][3] The intensity of the yellow color is directly proportional to the aminopeptidase activity and can be quantified spectrophotometrically. This principle forms the basis for both qualitative and quantitative assays with applications in microbial identification, enzyme characterization, and high-throughput screening for enzyme inhibitors.

For drug development professionals, bacterial aminopeptidases, including L-alanine aminopeptidase, represent potential therapeutic targets. These enzymes can play roles in various physiological processes, including protein turnover and nutrient acquisition, making their inhibition a strategy for developing novel antibacterial agents.

Biochemical Pathway

The detection method is based on a single enzymatic reaction where L-alanine aminopeptidase catalyzes the hydrolysis of this compound. The release of 4-nitroaniline, a chromophore, allows for direct spectrophotometric measurement of enzyme activity.

Figure 1: Enzymatic reaction of L-alanine aminopeptidase.

Data Presentation

Kinetic Parameters

The efficiency of L-alanine aminopeptidase can be described by its Michaelis-Menten kinetic parameters, Km and kcat. These values are crucial for comparing substrate specificity and for designing inhibitor screening assays.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Escherichia coli Aminopeptidase N (eAPN) | L-Ala-p-nitroanilide | 0.43 ± 0.04 | 10.3 ± 0.3 | 2.4 x 104 |

| Escherichia coli Aminopeptidase N (eAPN) | L-Arg-p-nitroanilide | 0.22 ± 0.02 | 3.0 ± 0.1 | 1.4 x 104 |

| Escherichia coli Aminopeptidase N (eAPN) | L-Met-p-nitroanilide | 1.1 ± 0.1 | 0.95 ± 0.04 | 8.6 x 102 |

| Escherichia coli Aminopeptidase N (eAPN) | L-Gly-p-nitroanilide | 1.2 ± 0.1 | 0.98 ± 0.04 | 8.2 x 102 |

| Escherichia coli Aminopeptidase N (eAPN) | L-Leu-p-nitroanilide | 1.1 ± 0.1 | 0.55 ± 0.02 | 5.0 x 102 |

| Pseudomonas aeruginosa Aminopeptidase (PaAP) | L-Leu-p-nitroanilide | 0.14 ± 0.01 | 11.5 | 8.2 x 104 |

| Pseudomonas aeruginosa Aminopeptidase (PaAP) | L-Lys-p-nitroanilide | 0.16 ± 0.01 | 4.1 | 2.6 x 104 |

| Table 1: Kinetic parameters of bacterial aminopeptidases with various p-nitroanilide substrates. Data for E. coli eAPN was obtained at 37°C in 50 mM phosphate buffer (pH 7.5).[5] Data for P. aeruginosa PaAP is also presented for comparison of substrate preference. |

Inhibitor Data

Several compounds are known to inhibit bacterial metalloaminopeptidases. This data is vital for drug development professionals seeking to identify and characterize new antibacterial agents.

| Inhibitor | Target Enzyme | Organism | Inhibition Constant |